molecular formula C15H11IO3 B1302349 3,4-(Ethylenedioxy)-2'-iodobenzophenone CAS No. 727421-75-2

3,4-(Ethylenedioxy)-2'-iodobenzophenone

Cat. No.: B1302349
CAS No.: 727421-75-2
M. Wt: 366.15 g/mol
InChI Key: RUMSQQQAZXXPJT-UHFFFAOYSA-N
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Description

3,4-(Ethylenedioxy)-2’-iodobenzophenone is an organic compound that features a benzophenone core substituted with an ethylenedioxy group at the 3,4-positions and an iodine atom at the 2’-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Ethylenedioxy)-2’-iodobenzophenone typically involves the iodination of a benzophenone derivative followed by the introduction of the ethylenedioxy group. One common method includes:

    Iodination: The benzophenone derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2’-position.

    Ethylenedioxy Group Introduction: The iodinated benzophenone is then reacted with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the ethylenedioxy group at the 3,4-positions.

Industrial Production Methods: Industrial production of 3,4-(Ethylenedioxy)-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-(Ethylenedioxy)-2’-iodobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be employed.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-(Ethylenedioxy)-2’-iodobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Comparison with Similar Compounds

    3,4-(Ethylenedioxy)thiophene: A compound with similar ethylenedioxy substitution but with a thiophene core.

    3,4-(Ethylenedioxy)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    2-Iodobenzophenone: Lacks the ethylenedioxy group but has the iodine substitution.

Uniqueness: 3,4-(Ethylenedioxy)-2’-iodobenzophenone is unique due to the combination of the ethylenedioxy group and the iodine atom, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMSQQQAZXXPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364069
Record name 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727421-75-2
Record name 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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